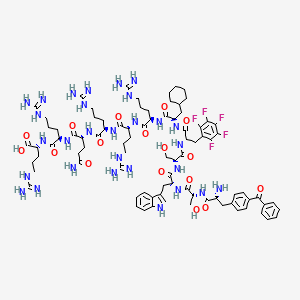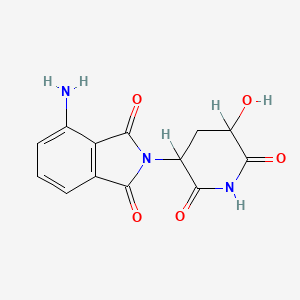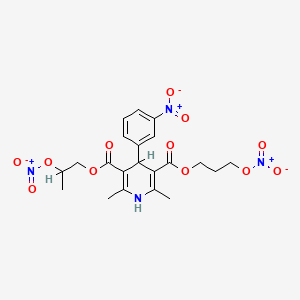
2-(Nitrooxy)propyl 3-(nitrooxy)propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CD-349 is a calcium channel antagonist potentially for the treatment of angina pectoris and hypertension. CD-349 inhibited the noradrenaline (NA)-induced contraction of aortas in Ca2(+)-free medium. The blocking effect of CD349 on neuronal Ca2+ influx, in combination with a cerebral vasodilatory action, may contribute to a favorable effect on ischemic brain damage.
Applications De Recherche Scientifique
Quantitative Determination in Plasma
Research by Higuchi, Sasaki, and Sado (1975) describes a highly sensitive method for quantifying this compound in plasma. They developed a technique that could determine plasma concentrations after oral administration in humans, highlighting its potential for clinical monitoring (Higuchi, Sasaki, & Sado, 1975).
Structural Analysis and Activity Correlation
Rowan and Holt (1996) studied the structures of various derivatives, including this compound, noting how the esterification groups' bulk influences their activity. This research is crucial for understanding the relationship between molecular structure and pharmacological potential (Rowan & Holt, 1996).
Vasodilating Activities
Research indicates that certain derivatives of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate show potent vasodilating activities. This suggests its potential use in treating conditions related to vascular smooth muscle activities (Suh et al., 1990).
Polymorphism Studies
Watanabe et al. (1986) explored the polymorphism of a derivative, indicating variations in its pharmacological effects depending on its crystal form. This study is significant for drug formulation and understanding the drug's behavior in biological systems (Watanabe et al., 1986).
Synthesis and Crystal Structure Analysis
Maru and Shah (2013, 2015) have conducted studies on the synthesis and molecular crystal structure of derivatives, providing insights into efficient synthesis methods and structural characteristics (Maru & Shah, 2013)(Maru & Shah, 2015).
Antitubercular Agents
Gevariya et al. (2001) synthesized new derivatives showing potent antitubercular activities. This expands the compound's potential application beyond cardiovascular diseases (Gevariya et al., 2001).
Propriétés
Numéro CAS |
88594-08-5 |
|---|---|
Nom du produit |
2-(Nitrooxy)propyl 3-(nitrooxy)propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Formule moléculaire |
C21H24N4O12 |
Poids moléculaire |
524.4 g/mol |
Nom IUPAC |
5-O-(2-nitrooxypropyl) 3-O-(3-nitrooxypropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H24N4O12/c1-12(37-25(32)33)11-35-21(27)18-14(3)22-13(2)17(20(26)34-8-5-9-36-24(30)31)19(18)15-6-4-7-16(10-15)23(28)29/h4,6-7,10,12,19,22H,5,8-9,11H2,1-3H3 |
Clé InChI |
QSTCLWROWBZZLA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)O[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCCO[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)O[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCCO[N+](=O)[O-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-nitratopropyl 3-nitratopropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CD 349 CD-349 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;perchlorate](/img/structure/B1668673.png)
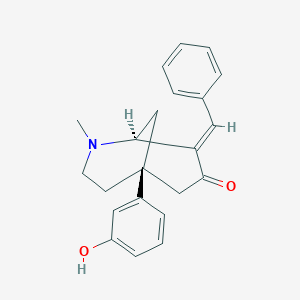
![{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1668675.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B1668678.png)
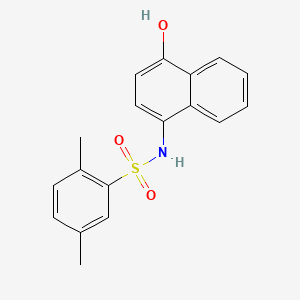
![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)
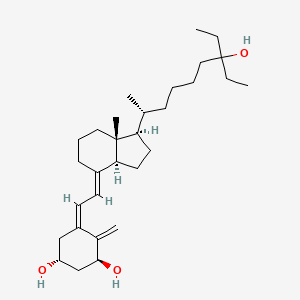
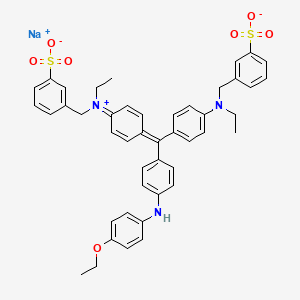
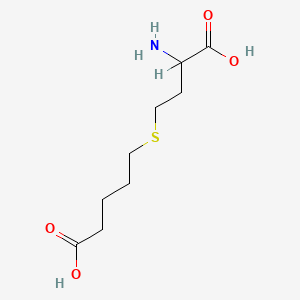
![6-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1668687.png)
![(6S)-6-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B1668688.png)
![methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1668690.png)
